molecular formula C6H15NO B1323447 2-(Tert-butoxy)ethan-1-amine CAS No. 88615-68-3

2-(Tert-butoxy)ethan-1-amine

Cat. No.: B1323447
CAS No.: 88615-68-3
M. Wt: 117.19 g/mol
InChI Key: BLMLZYILSIZQTL-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethan-1-amine, also known as 2-tert-butoxyethanamine, is an organic compound with the molecular formula C6H15NO. It is a liquid at room temperature and is characterized by its tert-butoxy group attached to an ethanamine backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)ethan-1-amine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-(tert-butoxy)ethanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the tert-butoxy group while achieving efficient amination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or amides.

    Reduction: This compound can be reduced to form simpler amines or alcohols, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Amides or oxides.

    Reduction: Simpler amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Tert-butoxy)ethan-1-amine finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

    2-(Tert-butoxy)ethanol: Shares the tert-butoxy group but lacks the amine functionality.

    2-(Tert-butylthio)ethan-1-amine: Similar structure with a tert-butylthio group instead of tert-butoxy.

    2-(Tert-butoxy)propane-1-amine: Similar structure with an additional carbon in the backbone.

Uniqueness: 2-(Tert-butoxy)ethan-1-amine is unique due to its combination of the tert-butoxy group and the ethanamine backbone, providing distinct reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMLZYILSIZQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620017
Record name 2-tert-Butoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88615-68-3
Record name 2-tert-Butoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butoxy)ethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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